molecular formula C9H9Cl2NO2 B8334877 Ethyl 3,5-dichloro-2-pyridineacetate CAS No. 940933-29-9

Ethyl 3,5-dichloro-2-pyridineacetate

Cat. No.: B8334877
CAS No.: 940933-29-9
M. Wt: 234.08 g/mol
InChI Key: HVAWGGITUANVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dichloro-2-pyridineacetate is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dichloro-2-pyridineacetate typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-2-pyridineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted pyridine derivatives.

    Hydrolysis: The major products are 3,5-dichloro-2-pyridinecarboxylic acid and ethanol.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

Ethyl 3,5-dichloro-2-pyridineacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-2-pyridineacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other chlorinated pyridine derivatives.

Properties

CAS No.

940933-29-9

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 2-(3,5-dichloropyridin-2-yl)acetate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3

InChI Key

HVAWGGITUANVNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.75 g of diethyl (3,5-dichloro-2-pyridyl)malonate and 20 ml of dimethyl sulfoxide were mixed. To the mixture was added 1.57 g of sodium chloride and 0.79 g of water. The mixture was stirred for about 40 minutes at an inner temperature of 135 to 150° C. The mixture was allowed to cool to room temperature, then, water was added to the reaction mixture, and extracted with ethyl acetate. The organic layer was washed with saturated brine twice, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure, to obtain 4.76 g of ethyl (3,5-dichloro-2-pyridyl)acetate.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0.79 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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